Cofrogliptin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1844874-26-5 |

|---|---|

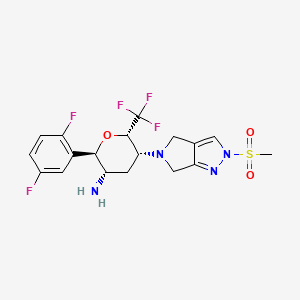

Molecular Formula |

C18H19F5N4O3S |

Molecular Weight |

466.4 g/mol |

IUPAC Name |

(2R,3S,5R,6S)-2-(2,5-difluorophenyl)-5-(2-methylsulfonyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)-6-(trifluoromethyl)oxan-3-amine |

InChI |

InChI=1S/C18H19F5N4O3S/c1-31(28,29)27-7-9-6-26(8-14(9)25-27)15-5-13(24)16(30-17(15)18(21,22)23)11-4-10(19)2-3-12(11)20/h2-4,7,13,15-17H,5-6,8,24H2,1H3/t13-,15+,16+,17-/m0/s1 |

InChI Key |

GUBOXFWNNXSQNH-SVGFKBNWSA-N |

Isomeric SMILES |

CS(=O)(=O)N1C=C2CN(CC2=N1)[C@@H]3C[C@@H]([C@H](O[C@@H]3C(F)(F)F)C4=C(C=CC(=C4)F)F)N |

Canonical SMILES |

CS(=O)(=O)N1C=C2CN(CC2=N1)C3CC(C(OC3C(F)(F)F)C4=C(C=CC(=C4)F)F)N |

Origin of Product |

United States |

Foundational & Exploratory

Cofrogliptin: A Technical Deep Dive into a Long-Acting DPP-4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cofrogliptin (HSK7653) is an orally administered, potent, and long-acting inhibitor of dipeptidyl peptidase-4 (DPP-4) developed for the treatment of type 2 diabetes mellitus (T2DM).[1] Its extended duration of action allows for a less frequent, biweekly dosing regimen, which may offer advantages in patient compliance and adherence to therapy.[2] This technical guide provides a comprehensive overview of the preclinical and clinical data available for this compound, with a focus on its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and clinical efficacy and safety.

Mechanism of Action

This compound exerts its therapeutic effect by selectively inhibiting the DPP-4 enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP.[3] This, in turn, potentiates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from pancreatic α-cells, leading to improved glycemic control.[3]

Preclinical Pharmacology

In Vitro DPP-4 Inhibition

This compound is a potent inhibitor of the DPP-4 enzyme, with a reported half-maximal inhibitory concentration (IC50) value of 4.18 nM.[2]

Table 1: In Vitro DPP-4 Inhibitory Activity of this compound

| Compound | IC50 (nM) |

| This compound (HSK7653) | 4.18[2] |

Experimental Protocol: In Vitro DPP-4 Inhibition Assay (General Methodology)

A standard in vitro DPP-4 inhibitor screening assay involves the use of a fluorogenic substrate to measure DPP-4 activity. The general steps are as follows:

-

Reagent Preparation:

-

A DPP-4 assay buffer is prepared.

-

A solution of recombinant human DPP-4 enzyme is made.

-

A solution of a fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC) is prepared.

-

The test inhibitor (this compound) is dissolved and diluted to various concentrations.

-

A known DPP-4 inhibitor (e.g., sitagliptin) is used as a positive control.

-

-

Assay Procedure:

-

The DPP-4 enzyme, assay buffer, and either the test inhibitor or control are added to the wells of a microplate.

-

The plate is incubated to allow the inhibitor to bind to the enzyme.

-

The fluorogenic substrate is added to initiate the enzymatic reaction.

-

The plate is incubated at a controlled temperature (e.g., 37°C).

-

-

Data Acquisition and Analysis:

-

The fluorescence intensity is measured at appropriate excitation and emission wavelengths.

-

The rate of substrate cleavage is proportional to the fluorescence signal.

-

The percentage of inhibition at each inhibitor concentration is calculated relative to the uninhibited control.

-

The IC50 value is determined by fitting the concentration-response data to a suitable model.

-

In Vivo Preclinical Studies

In vivo studies in animal models have demonstrated the long-acting nature of this compound. In rhesus monkeys, a single oral dose of 10 mg/kg resulted in over 80% inhibition of plasma DPP-4 for at least 12 days.[2] At the end of the second and third weeks after administration, the plasma DPP-4 inhibition rates were 76.16% and 43.41%, respectively.[2] Studies in ob/ob mice showed that this compound exhibited a longer inhibition time of DPP-4 and led to a decrease in HbA1c levels at doses of 3 and 10 mg/kg.[2]

Clinical Pharmacology

Pharmacokinetics

Phase 1 studies in healthy volunteers have been conducted to evaluate the pharmacokinetic profile of this compound. A single ascending dose study investigated doses ranging from 5 mg to 150 mg.[4] These studies have confirmed the long-acting nature of this compound, with a reported elimination half-life of 81.8 to 131.5 hours in healthy volunteers.[4] A population pharmacokinetics and pharmacodynamics (PopPKPD) model was developed using data from the single ascending dose study to simulate the pharmacokinetic and pharmacodynamic profiles after multiple doses.[5]

Table 2: Summary of this compound Pharmacokinetic Properties in Healthy Volunteers

| Parameter | Value | Study Population |

| Doses Studied (SAD) | 5, 10, 25, 50, 100, 150 mg[6] | Healthy Volunteers[6] |

| Elimination Half-life (t½) | 81.8 - 131.5 hours[4] | Healthy Volunteers[4] |

Clinical Efficacy and Safety

The efficacy and safety of this compound have been evaluated in several Phase 3 clinical trials, primarily in Chinese patients with type 2 diabetes.

Monotherapy: Placebo-Controlled Trial (NCT04556851)

A randomized, double-blind, placebo-controlled, Phase 3 trial evaluated the efficacy and safety of this compound monotherapy in drug-naïve Chinese patients with T2DM.[7] Patients were randomized to receive this compound 10 mg, this compound 25 mg, or placebo once every two weeks for 24 weeks.[7]

Table 3: Efficacy Results of this compound Monotherapy at 24 Weeks (NCT04556851)

| Parameter | This compound 10 mg (n=158) | This compound 25 mg (n=158) | Placebo (n=159) |

| Baseline HbA1c (%) | |||

| Change from Baseline in HbA1c (%) | |||

| LS Mean Difference vs. Placebo (95% CI) | -0.63% (-0.81, -0.46)[7] | -0.59% (-0.77, -0.42)[7] | - |

| p-value vs. Placebo | <0.0001[7] | <0.0001[7] | - |

| Change from Baseline in Fasting Plasma Glucose (mmol/L) | |||

| LS Mean Difference vs. Placebo (95% CI) | |||

| p-value vs. Placebo |

Data for Baseline HbA1c, Change from Baseline in HbA1c, and Fasting Plasma Glucose are not fully available in the provided search results and require the full publication for completion.

The study concluded that this compound provided significant glycemic control over 52 weeks and was generally well-tolerated.[7]

Add-on to Metformin: Active-Controlled Trial vs. Linagliptin

A Phase 3, randomized, double-blind, active-controlled, non-inferiority trial compared the efficacy and safety of this compound (10 mg and 25 mg once every two weeks) with daily linagliptin (5 mg) as an add-on therapy in Chinese patients with T2DM inadequately controlled on metformin.[8]

Table 4: Efficacy Results of this compound as Add-on to Metformin at 24 Weeks

| Parameter | This compound 10 mg Q2W | This compound 25 mg Q2W | Linagliptin 5 mg Daily |

| Number of Patients | |||

| Baseline HbA1c (%) | |||

| LS Mean Change from Baseline in HbA1c (SE) | -0.96 (0.063)[8] | -0.99 (0.064)[8] | -1.07 (0.065)[8] |

| Non-inferiority to Linagliptin | Met[8] | Met[8] | - |

Specific patient numbers and baseline HbA1c values are not fully detailed in the provided abstracts.

The trial demonstrated that the glucose-lowering effect of biweekly this compound was non-inferior to daily linagliptin in this patient population, with a similar safety profile over 52 weeks.[8]

Safety Profile

Across the clinical trials, this compound was generally well-tolerated.[7][8] The incidence of adverse events was similar between the this compound and comparator groups.[8] Importantly, no serious hypoglycemic events were reported in the active-controlled trial.[8]

Conclusion

This compound is a potent and long-acting DPP-4 inhibitor with a pharmacokinetic profile that supports a biweekly dosing schedule. Clinical trials have demonstrated its efficacy in improving glycemic control in patients with type 2 diabetes, both as monotherapy and as an add-on to metformin, with a favorable safety and tolerability profile. Its less frequent administration offers a potential advantage in improving patient adherence to treatment. Further research and real-world evidence will continue to delineate the role of this compound in the management of type 2 diabetes.

References

- 1. What clinical trials have been conducted for this compound? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Efficacy and safety of this compound once every 2 weeks in Chinese patients with type 2 diabetes: A randomized, double‐blind, placebo‐controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A model-informed approach to accelerate the clinical development of this compound (HSK7653), a novel ultralong-acting dipeptidyl peptidase-4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Efficacy and safety of this compound once every 2 weeks in Chinese patients with type 2 diabetes: A randomized, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound once every 2 weeks as add-on therapy to metformin versus daily linagliptin in patients with type 2 diabetes in China: A randomized, double-blind, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Cofrogliptin: A Technical Deep Dive into Incretin System Enhancement

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cofrogliptin (HSK7653) is a potent, orally administered, long-acting inhibitor of dipeptidyl peptidase-4 (DPP-4) developed for the treatment of type 2 diabetes mellitus (T2DM). By selectively inhibiting the DPP-4 enzyme, this compound prevents the degradation of the endogenous incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This mechanism enhances the incretin effect, leading to glucose-dependent insulin secretion and suppression of glucagon release, thereby improving glycemic control. Preclinical and clinical studies have demonstrated this compound's efficacy in reducing HbA1c levels with a favorable safety profile, distinguishing itself with a unique biweekly dosing regimen that may improve patient adherence. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Introduction to the Incretin System and DPP-4 Inhibition

The incretin system plays a pivotal role in glucose homeostasis. In response to food intake, intestinal L-cells and K-cells secrete the incretin hormones GLP-1 and GIP, respectively. These hormones potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner and suppress glucagon secretion from α-cells.[1] However, the biological activity of GLP-1 and GIP is short-lived, as they are rapidly inactivated by the enzyme dipeptidyl peptidase-4 (DPP-4).

DPP-4 inhibitors, a class of oral antidiabetic agents, prevent this degradation, thereby increasing the circulating levels of active GLP-1 and GIP. This enhancement of the incretin system leads to improved glycemic control with a low risk of hypoglycemia, as the insulinotropic effect is glucose-dependent.

This compound: Mechanism of Action

This compound is a highly selective and potent inhibitor of the DPP-4 enzyme.[2] Its primary mechanism of action involves binding to the active site of DPP-4, preventing the cleavage of GLP-1 and GIP. The prolonged activity of these incretin hormones results in:

-

Enhanced Glucose-Dependent Insulin Secretion: Increased levels of active GLP-1 and GIP stimulate the pancreas to release more insulin in response to elevated blood glucose levels.

-

Suppressed Glucagon Secretion: Elevated GLP-1 levels suppress the release of glucagon, a hormone that raises blood glucose levels, particularly in the postprandial state.

-

Delayed Gastric Emptying: GLP-1 is also known to slow the rate at which food leaves the stomach, contributing to a feeling of fullness and reducing post-meal glucose excursions.

The following diagram illustrates the signaling pathway of the incretin system and the role of this compound.

References

Preclinical Pharmacological Profile of Cofrogliptin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cofrogliptin (also known as HSK7653) is a potent, orally administered, long-acting inhibitor of dipeptidyl peptidase-4 (DPP-4).[1][2] Developed for the treatment of type 2 diabetes mellitus (T2DM), its distinct pharmacokinetic profile supports a novel biweekly dosing regimen.[3][4] Preclinical studies have demonstrated sustained DPP-4 inhibition, leading to improved glycemic control in various animal models. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo activity, pharmacokinetic properties, and safety profile, supported by experimental protocols and visual diagrams to facilitate a deeper understanding for research and development professionals.

Mechanism of Action

This compound exerts its therapeutic effect by selectively inhibiting the DPP-4 enzyme.[5] DPP-4 is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] These hormones are released from the gut in response to food intake and potentiate glucose-stimulated insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells.[5]

By inhibiting DPP-4, this compound prevents the degradation of active GLP-1 and GIP, thereby increasing their circulating levels and prolonging their action.[3][5] This enhancement of the incretin system leads to improved glycemic control, characterized by lower fasting and postprandial blood glucose levels.[5] A key advantage of this mechanism is its glucose-dependent nature, which translates to a lower risk of hypoglycemia compared to some other classes of antidiabetic agents.[3]

In Vitro Pharmacology

DPP-4 Inhibitory Activity

This compound is a highly potent inhibitor of the DPP-4 enzyme. In vitro enzymatic assays have demonstrated its strong inhibitory capability.

Table 1: In Vitro DPP-4 Inhibitory Activity

| Compound | Parameter | Value (nM) |

|---|

| this compound | IC50 | 4.18[1] |

Experimental Protocol: DPP-4 Inhibitor Screening Assay

This protocol describes a representative fluorescence-based method for determining the in vitro inhibitory activity of compounds against DPP-4.

-

Reagent Preparation:

-

Assay Buffer: Prepare a 20 mM Tris-HCl buffer (pH 8.0) containing 100 mM NaCl and 1 mM EDTA.[6]

-

DPP-4 Enzyme Solution: Dilute human recombinant DPP-4 enzyme in cold Assay Buffer to the desired working concentration. Keep on ice.[6][7]

-

Substrate Solution: Dilute a stock solution of the fluorogenic substrate H-Gly-Pro-Aminomethylcoumarin (AMC) in Assay Buffer.[6][7]

-

Test Compound (Inhibitor): Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in Assay Buffer to the final desired concentrations.

-

-

Assay Procedure (96-well plate format):

-

Control Wells:

-

Inhibitor Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the diluted this compound solution to triplicate wells.[6]

-

Pre-incubation: Incubate the plate for 10-30 minutes at 37°C.[8]

-

Reaction Initiation: Add 50 µL of the Substrate Solution to all wells to initiate the enzymatic reaction. The final volume in each well is 100 µL.[7]

-

Incubation: Cover the plate and incubate for 30 minutes at 37°C, protected from light.[7][8]

-

-

Data Analysis:

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[6][7]

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited enzyme control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

-

In Vivo Pharmacology and Pharmacodynamics

Preclinical studies in various animal models have confirmed the potent and long-lasting antidiabetic efficacy of this compound.

DPP-4 Inhibition in Animal Models

Oral administration of this compound resulted in potent, dose-dependent, and sustained inhibition of plasma DPP-4 activity in mice and rhesus monkeys.

-

In ob/ob Mice: A single oral dose of this compound demonstrated a stronger and more prolonged inhibition of plasma DPP-4 compared to omarigliptin.[9] It also led to a reduction in HbA1c levels at doses of 3 and 10 mg/kg.[1]

-

In Rhesus Monkeys: A single 10 mg/kg oral dose of this compound maintained over 80% plasma DPP-4 inhibition for at least 12 days.[1] The inhibition rates were 76.16% and 43.41% at the end of the second and third weeks post-administration, respectively, highlighting its ultra-long duration of action.[1]

Table 2: In Vivo Pharmacodynamic Effects of this compound

| Species | Model | Dose (Oral) | Primary Outcome | Result |

|---|---|---|---|---|

| ob/ob Mice | T2DM Model | 3, 10, 30 mg/kg | Plasma DPP-4 Inhibition | Strong, dose-dependent inhibition.[1] |

| ob/ob Mice | T2DM Model | 3, 10 mg/kg | HbA1c Levels | Decreased HbA1c.[1] |

| Rhesus Monkeys | Normal | 10 mg/kg | Plasma DPP-4 Inhibition | >80% inhibition for at least 12 days.[1] |

Oral Glucose Tolerance Test (OGTT)

The ability of this compound to improve glucose tolerance is a key indicator of its in vivo efficacy. While specific OGTT data for this compound from preclinical literature is not detailed in the provided search results, this is a standard test for all DPP-4 inhibitors. The expected outcome is a significant reduction in glucose excursion following an oral glucose challenge.

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Mice

This protocol outlines a typical procedure for assessing the effect of a test compound on glucose tolerance in mice.

-

Animal Preparation:

-

Compound Administration:

-

Procedure:

-

At time t=0, collect a baseline blood sample from the tail vein to measure fasting glucose levels.

-

Immediately after the baseline sample, administer a glucose solution (typically 2 g/kg body weight) via oral gavage.

-

Collect subsequent blood samples at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Measure blood glucose concentrations at each time point using a glucometer.

-

-

Data Analysis:

-

Plot the mean blood glucose concentration versus time for each treatment group.

-

Calculate the Area Under the Curve (AUC) for the glucose excursion profile from 0 to 120 minutes for each animal.

-

Compare the AUC values between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA). A significant reduction in AUC indicates improved glucose tolerance.

-

Preclinical Pharmacokinetics

This compound exhibits a pharmacokinetic profile characterized by an exceptionally long half-life and high oral exposure, which is consistent with its prolonged pharmacodynamic effects.

Table 3: Pharmacokinetic Parameters of this compound in ICR Mice

| Parameter | IV Dose (0.5 mg/kg) | PO Dose (2 mg/kg) |

|---|---|---|

| This compound | ||

| t1/2 (h) | 25.6 ± 9.6 | 29.9 ± 3.2 |

| Cl (mL/min/kg) | 2.57 ± 0.09 | - |

| Vdss (L/kg) | 3.30 ± 0.33 | - |

| Cmax (ng/mL) | - | 352 ± 20 |

| AUC0-t (ng·h/mL) | - | 7898 ± 873 |

| F (%) | - | 62.2 ± 6.9 |

| Omarigliptin (for comparison) | ||

| t1/2 (h) | 3.05 ± 0.6 | 4.65 ± 1.4 |

| F (%) | - | 95.0 ± 29 |

Data presented as mean ± SD. Source: MedChemExpress.[1]

Preclinical pharmacokinetic data clearly distinguish this compound from other long-acting DPP-4 inhibitors.[4] For instance, after oral administration in mice, this compound's half-life was significantly longer than that of omarigliptin (29.9 h vs. 4.65 h).[4] This extended half-life is a key attribute supporting its potential for a biweekly dosing schedule in clinical use.[3]

Toxicology and Safety

Preclinical and early clinical data indicate that this compound is generally well-tolerated.[12] In clinical trials, the incidence of hypoglycemia was low and not significantly different from placebo, with no severe hypoglycemic events reported.[13][14] Common adverse events observed in human studies included hyperuricemia, hyperlipidemia, and upper respiratory tract infections, which were generally mild to moderate.[13][15]

Conclusion

The preclinical pharmacological profile of this compound strongly supports its development as an innovative treatment for type 2 diabetes. Its high potency as a DPP-4 inhibitor, combined with an exceptionally long pharmacokinetic half-life, translates into a sustained and durable pharmacodynamic effect. This profile, demonstrated through potent and prolonged DPP-4 inhibition in multiple animal species, provides a solid rationale for the biweekly dosing regimen explored in clinical trials. The favorable safety profile, particularly the low risk of hypoglycemia, further enhances its potential as a valuable therapeutic option that may improve patient adherence and long-term glycemic management.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What clinical trials have been conducted for this compound? [synapse.patsnap.com]

- 4. Efficacy and safety of this compound once every 2 weeks in Chinese patients with type 2 diabetes: A randomized, double‐blind, placebo‐controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. content.abcam.com [content.abcam.com]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. This compound | Orally DPP-4 inhibitor | TargetMol [targetmol.com]

- 10. researchgate.net [researchgate.net]

- 11. Glucose Tolerance Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. newdrugapprovals.org [newdrugapprovals.org]

- 13. Efficacy and safety of this compound once every 2 weeks in Chinese patients with type 2 diabetes: A randomized, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound once every 2 weeks as add-on therapy to metformin versus daily linagliptin in patients with type 2 diabetes in China: A randomized, double-blind, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

An In-depth Technical Guide to the Synthesis of Cofrogliptin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cofrogliptin, a potent and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor, presents a promising therapeutic agent for the management of type 2 diabetes. This technical guide provides a comprehensive overview of its synthesis, detailing the chemical pathway, experimental protocols, and quantitative data. The synthesis involves a multi-step process commencing with the strategic trifluoromethylation of a tetrahydropyran precursor, followed by a key reductive amination to couple the core heterocyclic moieties, and culminating in a final deprotection step to yield the active pharmaceutical ingredient. This document is intended to serve as a valuable resource for researchers and professionals involved in the field of medicinal chemistry and drug development.

Introduction

This compound (formerly HSK7653) is a novel, orally bioavailable small molecule that selectively inhibits the DPP-4 enzyme.[1][2][3] This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release.[1][2][3] The unique structural features of this compound, particularly the trifluoromethyl-substituted tetrahydropyran ring, contribute to its long-acting pharmacokinetic profile, allowing for less frequent dosing regimens.[1][2][3] This guide focuses on the chemical synthesis of this compound, providing a detailed roadmap for its laboratory-scale preparation.

Synthesis Pathway Overview

The synthesis of this compound can be conceptually divided into three main stages:

-

Stage 1: Synthesis of the Trifluoromethylated Tetrahydropyran Intermediate. This stage involves the construction of the key tetrahydropyran ring bearing a trifluoromethyl group and a protected amine functionality.

-

Stage 2: Synthesis of the Pyrrolo[3,4-c]pyrazole Heterocycle. This involves the preparation of the second core heterocyclic component of the molecule.

-

Stage 3: Coupling and Final Deprotection. The two key intermediates are coupled via a reductive amination reaction, followed by the removal of a protecting group to yield this compound.

A schematic representation of the overall synthetic workflow is provided below.

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Stage 1: Synthesis of Intermediate 1: tert-butyl ((3R,4S,5R)-5-(2,5-difluorophenyl)-4-hydroxy-6,6,6-trifluorohexyl)carbamate

The synthesis of this key trifluoromethylated tetrahydropyran intermediate is a multi-step process that begins with readily available starting materials. The introduction of the trifluoromethyl group is a critical step, followed by the stereoselective formation of the alcohol and the introduction of the protected amine.

Table 1: Key Reactions and Conditions for Stage 1

| Step | Reaction | Key Reagents and Conditions | Yield (%) |

| 1a | Trifluoromethylation | Umemoto's reagent, DMAP, DMAc | Not Reported |

| 1b | Cyclization | Toluene, reflux | Not Reported |

| 1c | Reduction | NaBH(OAc)₃, CH₃COOH, 1,2-dichloroethane | Not Reported |

Note: Detailed experimental procedures and yields for each step in Stage 1 were not fully available in the reviewed literature. The information presented is based on analogous reactions and general synthetic strategies for similar compounds.

Stage 2: Synthesis of Intermediate 2: 5-(aminomethyl)-2-(methylsulfonyl)-2,5-dihydro-1H-pyrrolo[3,4-c]pyrazole

The synthesis of the bicyclic pyrazole component is also a multi-step sequence.

Table 2: Key Reactions and Conditions for Stage 2

| Step | Reaction | Key Reagents and Conditions | Yield (%) |

| 2a | Cycloaddition | Diethyl acetylenedicarboxylate, arylhydrazine | Not Reported |

| 2b | N-methylation | Methylating agent | Not Reported |

| 2c | Functional group interconversion | Not Reported | Not Reported |

Note: Specific experimental details for the synthesis of this intermediate were not explicitly found in the primary literature for this compound. The pathway is inferred from general synthetic methods for pyrrolo[3,4-c]pyrazole derivatives.

Stage 3: Coupling and Final Deprotection to Yield this compound

This final stage involves the crucial coupling of the two key intermediates and the subsequent removal of the protecting group to afford the final drug substance.

3.1. Reductive Amination

The ketone intermediate derived from Stage 1 is reacted with the amine intermediate from Stage 2 under reductive amination conditions.

-

Protocol: To a solution of the ketone precursor (1.0 eq) in a suitable solvent such as 1,2-dichloroethane, is added the amine intermediate (1.1 eq) and acetic acid (catalytic amount). The mixture is stirred at room temperature before the addition of sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). The reaction is monitored by TLC or LC-MS until completion. The reaction is then quenched with saturated aqueous sodium bicarbonate solution and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

3.2. TFA-mediated Deprotection

The Boc-protecting group is removed from the coupled product using trifluoroacetic acid. A specific example for a similar deprotection is provided in the literature.

-

Protocol: The Boc-protected precursor (410 mg, 0.72 mmol) is dissolved in a mixture of dichloromethane (6 mL) and trifluoroacetic acid (2 mL). The solution is stirred at room temperature for 1 hour. Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate (30 mL). The aqueous phase is extracted with ethyl acetate (2 x 30 mL). The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography (dichloromethane/methanol = 30:1) to afford the final product.

Table 3: Quantitative Data for the Final Deprotection Step

| Reactant | Molecular Weight ( g/mol ) | Amount (mg) | Moles (mmol) |

| Boc-protected precursor (3c) | 566.57 (example) | 410 | 0.72 |

| Product | Molecular Weight ( g/mol ) | Amount (mg) | Yield (%) |

| This compound (3) | 466.43 | 250 | 75 |

Visualization of the Synthesis Pathway

The following diagram illustrates the key transformations in the synthesis of this compound.

Caption: Key stages in the synthesis of this compound.

Conclusion

The synthesis of this compound is a challenging yet elegant example of modern medicinal chemistry. The pathway relies on the strategic assembly of two complex heterocyclic fragments, incorporating key stereocenters and a trifluoromethyl group. While the literature provides a solid framework for this synthesis, further optimization of individual steps, particularly in the preparation of the key intermediates, could lead to improved overall efficiency. This guide provides a detailed foundation for researchers to replicate and potentially enhance the synthesis of this important antidiabetic agent.

References

In Vitro DPP-4 Inhibitory Activity of Cofrogliptin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cofrogliptin (also known as HSK7653) is a potent, orally active, and long-acting inhibitor of dipeptidyl peptidase-4 (DPP-4).[1][2] DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] By inhibiting DPP-4, this compound increases the circulating levels of active incretins, which in turn enhances glucose-dependent insulin secretion, suppresses glucagon release, and ultimately leads to improved glycemic control.[2][3] This technical guide provides an in-depth overview of the in vitro DPP-4 inhibitory activity of this compound, including detailed experimental protocols, quantitative data, and relevant signaling pathways.

Quantitative Data Presentation

The in vitro potency of this compound as a DPP-4 inhibitor has been evaluated and compared with other well-known DPP-4 inhibitors. The following table summarizes the key quantitative data.

| Compound | DPP-4 IC50 (nM) | Source |

| This compound (HSK7653) | 4.18 | [1] |

| Omarigliptin | - | - |

| Sitagliptin | 19 | [4] |

| Vildagliptin | 3.5 | [4] |

| Saxagliptin | 50 | [1] |

| Linagliptin | 1 | [1] |

| Alogliptin | <10 | [4] |

Note: IC50 values for comparator compounds are provided for context and are sourced from various publications. Direct comparison is most accurate when assays are performed under identical conditions. Preclinical data indicates that the in vitro DPP-4 inhibitory effects of this compound were greater than those of omarigliptin.[2]

Experimental Protocols

The following is a representative, detailed methodology for determining the in vitro DPP-4 inhibitory activity of a compound like this compound, based on established fluorometric assays.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant DPP-4 enzyme.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC)

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

This compound (HSK7653)

-

Positive control inhibitor (e.g., Sitagliptin)

-

Dimethyl sulfoxide (DMSO) for compound dilution

-

96-well black microplates

-

Microplate reader with fluorescence detection (Excitation: ~360 nm, Emission: ~460 nm)

-

Incubator set to 37°C

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in the assay buffer to achieve a range of final assay concentrations.

-

Prepare a similar dilution series for the positive control inhibitor.

-

-

Enzyme and Substrate Preparation:

-

Dilute the human recombinant DPP-4 enzyme to the desired working concentration in the assay buffer.

-

Prepare the Gly-Pro-AMC substrate solution in the assay buffer to the final desired concentration.

-

-

Assay Reaction:

-

To each well of a 96-well microplate, add the following components in the specified order:

-

Assay Buffer

-

Diluted this compound solution or positive control or vehicle (for control wells)

-

Diluted DPP-4 enzyme solution

-

-

Mix the contents of the wells gently.

-

Incubate the plate at 37°C for a pre-determined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

-

Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.

-

Monitor the fluorescence intensity kinetically over a specified time period (e.g., 30-60 minutes), with readings taken at regular intervals. The cleavage of the AMC group from the substrate by DPP-4 results in an increase in fluorescence.

-

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Calculate the percentage of DPP-4 inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of sample well / Rate of vehicle control well)] x 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Mandatory Visualizations

Signaling Pathway of DPP-4 Inhibition

Caption: Mechanism of this compound via DPP-4 Inhibition.

Experimental Workflow for In Vitro DPP-4 Inhibition Assay

Caption: Workflow for DPP-4 Inhibition Assay.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Therapeutic stimulation of GLP-1 and GIP protein with DPP-4 inhibitors for type-2 diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into the Roles of GLP-1, DPP-4, and SGLT2 at the Crossroads of Cardiovascular, Renal, and Metabolic Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Preclinical Profile of Cofrogliptin: An In-Depth Technical Guide on its Pharmacokinetics and Pharmacodynamics in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cofrogliptin (HSK7653) is a novel, orally administered, ultra-long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus (T2DM). Preclinical studies in animal models have been instrumental in characterizing its pharmacokinetic (PK) and pharmacodynamic (PD) profile, demonstrating its potential for an extended dosing interval. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its PK/PD properties in various animal models. The guide includes a summary of quantitative data, detailed experimental methodologies for key in vivo assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound is a potent and selective inhibitor of DPP-4, an enzyme that plays a crucial role in glucose homeostasis. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP. This, in turn, potentiates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from pancreatic α-cells, ultimately leading to improved glycemic control.[1]

The chemical structure of this compound is designed to confer high selectivity for the DPP-4 enzyme and an extended half-life, which supports a less frequent dosing regimen, such as biweekly administration.[1] Preclinical evidence suggests that this compound has a more sustained DPP-4 inhibitory effect compared to other long-acting DPP-4 inhibitors.

Pharmacokinetics of this compound in Animal Models

Detailed quantitative pharmacokinetic data for this compound in common preclinical species such as rats and dogs is not extensively available in the public domain. However, available data from studies in mice and rhesus monkeys, along with comparative data from other long-acting DPP-4 inhibitors, provide valuable insights into its pharmacokinetic profile.

Data Presentation

Table 1: Preclinical Pharmacokinetic Parameters of this compound in Animal Models

| Species | Dose | Route | T1/2 (h) | Cmax | AUC | Clearance (CL) | Volume of Distribution (Vd) | Source |

| Mouse | Not Specified | Oral | 29.9 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | [2] |

| Rhesus Monkey | 10 mg/kg | Oral | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | [3] |

Note: The majority of preclinical pharmacokinetic parameters for this compound in rats and dogs are not publicly available. The table reflects the currently accessible data.

Preclinical data indicates that this compound possesses a significantly longer half-life in mice (29.9 hours) when compared to the long-acting DPP-4 inhibitor omarigliptin (4.65 hours).[2] This extended half-life is a key characteristic supporting its development as an ultra-long-acting agent.

Pharmacodynamics of this compound in Animal Models

The primary pharmacodynamic effect of this compound is the sustained inhibition of the DPP-4 enzyme, leading to improved glucose tolerance.

Data Presentation

Table 2: Preclinical Pharmacodynamic Parameters of this compound in Animal Models

| Species | Dose | Route | PD Endpoint | Results | Source |

| Mouse | Not Specified | Oral | In vivo DPP-4 Inhibition | Greater than omarigliptin | [2] |

| Rhesus Monkey | 10 mg/kg | Oral | Plasma DPP-4 Inhibition | >80% inhibition for at least 12 days | [3] |

| In Vitro | N/A | N/A | DPP-4 Inhibitory Activity (IC50) | 4.18 nM | [3] |

In vivo studies have demonstrated the potent and sustained pharmacodynamic effects of this compound. A single 10 mg/kg oral dose in rhesus monkeys resulted in over 80% inhibition of plasma DPP-4 activity for at least 12 days.[3] Furthermore, the in vitro DPP-4 inhibitory activity of this compound is potent, with an IC50 value of 4.18 nM.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the standard protocols for key experiments used to evaluate the pharmacodynamics of this compound in animal models.

In Vivo Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This assay measures the extent and duration of DPP-4 enzyme inhibition in plasma following the administration of this compound.

Objective: To determine the in vivo inhibitory effect of this compound on plasma DPP-4 activity in rodents.

Materials:

-

Test animals (e.g., male Sprague-Dawley rats or C57BL/6 mice)

-

This compound (HSK7653)

-

Vehicle for drug administration (e.g., 0.5% methylcellulose)

-

Blood collection supplies (e.g., EDTA-coated tubes, syringes)

-

DPP-4 activity assay kit (fluorometric or colorimetric)

-

Plate reader

Procedure:

-

Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.

-

Dosing: Administer this compound or vehicle orally via gavage to fasted animals.

-

Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., pre-dose, 1, 2, 4, 8, 24, 48, 72, and up to 336 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

DPP-4 Activity Measurement: Determine the DPP-4 activity in the plasma samples using a commercial assay kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of DPP-4 inhibition at each time point relative to the pre-dose or vehicle-treated control group.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard method to assess the effect of an anti-diabetic agent on glucose disposal.

Objective: To evaluate the effect of this compound on glucose tolerance in a rodent model of T2DM or in healthy rodents.

Materials:

-

Test animals (e.g., db/db mice, Zucker diabetic fatty rats, or normal C57BL/6 mice)

-

This compound (HSK7653)

-

Vehicle for drug administration

-

Glucose solution (e.g., 2 g/kg)

-

Glucometer and test strips

-

Blood collection supplies

Procedure:

-

Animal Acclimatization and Fasting: Acclimatize animals and fast them overnight (approximately 16 hours) with free access to water.

-

Drug Administration: Administer a single oral dose of this compound or vehicle.

-

Baseline Glucose Measurement: Measure baseline blood glucose levels (t=0) from a tail vein blood sample.

-

Glucose Challenge: Administer an oral glucose load (e.g., 2 g/kg) 30-60 minutes after drug administration.

-

Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance.

Visualizations: Signaling Pathways and Experimental Workflows

Visual representations are essential for understanding complex biological processes and experimental designs.

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound in enhancing incretin signaling.

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo DPP-4 Inhibition Assay

The following diagram outlines the key steps in the in vivo DPP-4 inhibition assay.

Caption: Workflow for in vivo DPP-4 inhibition assay.

Experimental Workflow for Oral Glucose Tolerance Test (OGTT)

The following diagram illustrates the experimental workflow for the OGTT.

Caption: Workflow for the oral glucose tolerance test.

Conclusion

The preclinical data available for this compound strongly support its profile as an ultra-long-acting DPP-4 inhibitor. Its extended half-life in mice and sustained DPP-4 inhibition in non-human primates provide a solid rationale for its biweekly dosing regimen in clinical settings. While a comprehensive public dataset of its pharmacokinetic parameters across multiple standard preclinical species is currently limited, the existing pharmacodynamic data unequivocally demonstrates its potent and durable mechanism of action. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of diabetes drug discovery and development, facilitating further investigation and comparative analysis of novel DPP-4 inhibitors. Future publications of more extensive preclinical pharmacokinetic data will be crucial for a more complete understanding of this compound's disposition in various animal models.

References

Therapeutic Potential of Cofrogliptin for Type 2 Diabetes Mellitus: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cofrogliptin (HSK7653) is a novel, orally administered, long-acting inhibitor of dipeptidyl peptidase-4 (DPP-4) currently under investigation for the treatment of type 2 diabetes mellitus (T2DM).[1] As a member of the gliptin class, this compound's mechanism of action centers on enhancing the incretin system to improve glycemic control. Preclinical and clinical studies have demonstrated its potential as an effective and well-tolerated therapeutic agent. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining experimental protocols.

Introduction

Type 2 diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. The incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), play a crucial role in glucose homeostasis. However, their activity is rapidly terminated by the enzyme dipeptidyl peptidase-4 (DPP-4).[2] DPP-4 inhibitors, such as this compound, prevent this degradation, thereby prolonging the action of incretins and leading to improved glycemic control.[2][3] this compound is distinguished by its long-acting profile, allowing for a less frequent dosing regimen.[1]

Mechanism of Action

This compound is a potent and selective inhibitor of the serine exopeptidase DPP-4.[4] By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP.[2] This leads to several downstream effects that contribute to lower blood glucose levels:

-

Enhanced Glucose-Dependent Insulin Secretion: Increased GLP-1 and GIP levels stimulate the pancreatic β-cells to release more insulin in response to glucose.[2][5]

-

Suppression of Glucagon Secretion: Elevated GLP-1 levels act on pancreatic α-cells to suppress the release of glucagon, a hormone that raises blood glucose by promoting hepatic glucose production.[2][5]

-

Delayed Gastric Emptying: GLP-1 can slow the rate at which food empties from the stomach, which helps to reduce postprandial glucose excursions.

-

Improved β-cell Function: Some studies on DPP-4 inhibitors suggest potential beneficial effects on β-cell function and mass in preclinical models.[5]

The following diagram illustrates the signaling pathway of this compound's mechanism of action.

Preclinical Data

In Vitro DPP-4 Inhibition

This compound has demonstrated potent inhibitory activity against the DPP-4 enzyme.

| Parameter | Value | Reference |

| IC50 | 4.18 nM | [4] |

Animal Models

Studies in animal models of type 2 diabetes have shown the efficacy of this compound in improving glycemic control.

| Animal Model | Dosing | Key Findings | Reference |

| ob/ob mice | 3 and 10 mg/kg (single oral dose) | Decreased HbA1c levels. | [4] |

| Rhesus monkeys | 10 mg/kg (single oral dose) | Sustained plasma DPP-4 inhibition (>80% for at least 12 days). | [4] |

Clinical Data

A phase 3, multicenter, randomized, double-blind, placebo-controlled trial (NCT04556851) was conducted in China to evaluate the efficacy and safety of this compound in drug-naïve patients with T2DM.[6]

Study Design

The study consisted of a 24-week double-blind treatment period followed by a 28-week open-label extension.[6] Patients were randomized (1:1:1) to receive this compound 10 mg, this compound 25 mg, or placebo orally once every two weeks.[6] The primary endpoint was the change in HbA1c from baseline to week 24.[6]

Efficacy Results

This compound demonstrated a statistically significant reduction in HbA1c compared to placebo at week 24.

| Treatment Group | Least-Squares Mean Difference in HbA1c vs. Placebo (95% CI) | p-value | Reference |

| This compound 10 mg | -0.63% (-0.81, -0.46) | < 0.0001 | [6] |

| This compound 25 mg | -0.59% (-0.77, -0.42) | < 0.0001 | [6] |

The glycemic control was maintained over the 52-week study period.[6]

Safety and Tolerability

This compound was generally well tolerated. Common adverse events reported during the study included hyperuricemia, hyperlipidemia, hypertriglyceridemia, increased lipase, upper respiratory tract infection, and urinary tract infection.[6] There was no significant difference in hypoglycemic events between the this compound and placebo groups.[6]

Experimental Protocols

In Vitro DPP-4 Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against DPP-4 using a fluorogenic substrate.

Materials:

-

Recombinant human DPP-4 enzyme

-

Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl or HEPES)

-

Test compound (this compound)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add a fixed amount of DPP-4 enzyme to each well of the microplate.

-

Add the this compound dilutions to the respective wells. Include wells with no inhibitor as a positive control and wells with no enzyme as a background control.

-

Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Incubate the plate at 37°C, protected from light, for a specified time (e.g., 30-60 minutes).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Oral Glucose Tolerance Test (OGTT) in ob/ob Mice (General Protocol)

This protocol outlines a general procedure for performing an OGTT in a mouse model of type 2 diabetes.

Animals:

-

Male or female ob/ob mice (a model of obesity-induced type 2 diabetes).

Materials:

-

This compound

-

Vehicle control (e.g., 1% hypromellose)[7]

-

Glucose solution (e.g., 2 g/kg body weight)

-

Glucometer and test strips

-

Oral gavage needles

Procedure:

-

Fast the mice overnight (approximately 16 hours) with free access to water.

-

Record the body weight of each mouse.

-

Administer this compound or vehicle orally at the desired dose.

-

After a specified time (e.g., 60 minutes), measure the baseline blood glucose level (t=0) from a tail snip.

-

Administer a glucose solution via oral gavage.

-

Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).

-

Plot the blood glucose concentration over time to generate a glucose excursion curve.

-

Calculate the area under the curve (AUC) to quantify the overall glucose tolerance.

Conclusion

This compound is a promising long-acting DPP-4 inhibitor with demonstrated efficacy in improving glycemic control in patients with type 2 diabetes mellitus. Its favorable safety profile and less frequent dosing schedule may offer advantages in patient compliance and long-term management of the disease. Further clinical trials are warranted to fully elucidate its therapeutic potential and long-term outcomes.

References

- 1. Efficacy and safety of this compound once every 2 weeks in Chinese patients with type 2 diabetes: A randomized, double‐blind, placebo‐controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]

- 3. What clinical trials have been conducted for this compound? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Dipeptidyl peptidase-4 inhibitors and preservation of pancreatic islet-cell function: a critical appraisal of the evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy and safety of this compound once every 2 weeks in Chinese patients with type 2 diabetes: A randomized, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | TargetMol [targetmol.com]

Methodological & Application

Application Notes and Protocols for Preclinical Research of Cofrogliptin in Rhesus Monkeys

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cofrogliptin (HSK7653) is a potent, long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor under investigation for the treatment of type 2 diabetes mellitus.[1][2][3] DPP-4 inhibitors enhance glycemic control by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. Preclinical evaluation in non-human primates, such as the rhesus monkey, is a critical step in the development of new antidiabetic agents to assess their pharmacokinetic (PK) and pharmacodynamic (PD) profiles before advancing to human clinical trials.

These application notes provide a summary of a recommended oral dosage of this compound for preclinical research in rhesus monkeys based on available data, along with detailed protocols for key experiments.

Data Presentation

Table 1: Recommended Oral Dosage of this compound for Rhesus Monkeys

| Compound | Dosage | Route of Administration | Dosing Frequency | Observed Effect | Reference |

| This compound (HSK7653) | 10 mg/kg | Oral | Single Dose | >80% plasma DPP-4 inhibition for at least 12 days | [2] |

Table 2: Comparative Pharmacokinetic Parameters of DPP-4 Inhibitors in Monkeys

| Parameter | Saxagliptin | This compound (HSK7653) |

| Bioavailability | 50-75% | Data not available |

| Plasma Clearance | 14.5 mL/min/kg | Data not available |

| Plasma Elimination Half-life | 2.1 - 4.4 hours | Data not available (long-acting) |

| Volume of Distribution | 1.3 - 5.2 L/kg | Data not available |

| Protein Binding | <30% | Data not available |

Note: Pharmacokinetic data for this compound in rhesus monkeys is not publicly available. Data for saxagliptin, another DPP-4 inhibitor, is provided for comparative purposes.[4]

Experimental Protocols

Oral Administration of this compound

This protocol describes the oral administration of this compound to rhesus monkeys.

Materials:

-

This compound (HSK7653) powder

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Oral gavage tube appropriate for rhesus monkeys

-

Syringes

-

Balance

-

Mortar and pestle (if compounding from powder)

-

Personal Protective Equipment (PPE)

Procedure:

-

Animal Preparation: Rhesus monkeys should be fasted overnight (approximately 12 hours) prior to dosing to ensure consistent absorption. Water can be provided ad libitum.

-

Dose Preparation:

-

Calculate the required amount of this compound based on the animal's body weight and the target dose of 10 mg/kg.

-

If using powder, accurately weigh the required amount.

-

Prepare the dosing formulation by suspending the this compound powder in the chosen vehicle at a suitable concentration for the administration volume (typically 1-5 mL/kg). Ensure the suspension is homogenous.

-

-

Administration:

-

The animal should be appropriately restrained by trained personnel.

-

Gently insert the oral gavage tube into the monkey's esophagus. Confirm correct placement before administration.

-

Slowly administer the prepared this compound suspension.

-

Following administration, flush the gavage tube with a small amount of vehicle to ensure the full dose is delivered.

-

Observe the animal for a short period to ensure there are no immediate adverse reactions.

-

Blood Sampling for Pharmacokinetic and Pharmacodynamic Analysis

This protocol outlines the procedure for collecting blood samples to analyze this compound plasma concentrations and DPP-4 activity.

Materials:

-

Blood collection tubes (e.g., K2-EDTA tubes)

-

Needles and syringes or butterfly catheters

-

Centrifuge

-

Pipettes

-

Cryovials for plasma storage

-

-80°C freezer

-

PPE

Procedure:

-

Sampling Timepoints: For a single-dose pharmacokinetic study, blood samples should be collected at pre-dose (0 hours), and at various time points post-dose, for example: 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, 168, 216, and 288 hours.

-

Blood Collection:

-

Collect approximately 2 mL of whole blood from a suitable vein (e.g., saphenous or cephalic vein) at each time point.

-

Place the blood into K2-EDTA tubes and gently invert to mix.

-

-

Plasma Preparation:

-

Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.

-

Carefully aspirate the plasma supernatant without disturbing the buffy coat.

-

-

Storage:

-

Aliquot the plasma into appropriately labeled cryovials.

-

Store the plasma samples at -80°C until analysis.

-

DPP-4 Activity Assay

This protocol describes a fluorometric method to determine the percentage of DPP-4 inhibition in plasma samples.

Materials:

-

DPP-4 inhibitor screening assay kit (e.g., Abcam ab133081 or similar)

-

Fluorogenic substrate (e.g., Gly-Pro-AMC)

-

Assay buffer

-

96-well black microplate

-

Microplate reader with fluorescence detection (Excitation: 350-360 nm, Emission: 450-465 nm)

-

Incubator at 37°C

-

Plasma samples from the PK/PD study

-

Positive control inhibitor (e.g., Sitagliptin)

Procedure:

-

Reagent Preparation: Prepare reagents according to the manufacturer's instructions for the specific assay kit being used.

-

Assay Setup:

-

100% Initial Activity Wells: Add assay buffer, diluted plasma from the pre-dose (0 hour) sample, and vehicle to triplicate wells.

-

Background Wells: Add assay buffer and vehicle to triplicate wells.

-

Sample Wells: Add assay buffer and diluted plasma from each post-dose time point to triplicate wells.

-

Positive Control Wells: Add assay buffer, diluted pre-dose plasma, and the positive control inhibitor to triplicate wells.

-

-

Reaction Initiation: Add the diluted fluorogenic substrate solution to all wells to initiate the reaction.

-

Incubation: Cover the plate and incubate for 30 minutes at 37°C.

-

Fluorescence Reading: Read the fluorescence of the plate using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of DPP-4 inhibition for each sample using the following formula: % Inhibition = (1 - (Fluorescence of Sample / Fluorescence of 100% Initial Activity)) * 100

-

Oral Glucose Tolerance Test (OGTT)

This protocol is for assessing the effect of this compound on glucose tolerance in rhesus monkeys.

Materials:

-

Glucose solution (e.g., 50% dextrose)

-

Oral gavage tube

-

Blood glucose meter and test strips

-

Blood collection supplies (as in Protocol 2)

-

PPE

Procedure:

-

Animal Preparation: Fast the monkeys overnight (approximately 12 hours).

-

Baseline Blood Sample: Collect a baseline blood sample (Time 0) for glucose and incretin (GLP-1) analysis.

-

This compound Administration: Administer a single oral dose of this compound (10 mg/kg) or vehicle as described in Protocol 1. The OGTT is typically performed at a time point where significant DPP-4 inhibition is expected (e.g., 24 hours post-dose).

-

Glucose Challenge: At the designated time post-cofrogliptin administration, administer an oral glucose challenge (e.g., 2 g/kg body weight).

-

Post-Challenge Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes after the glucose challenge.

-

Glucose Measurement: Measure blood glucose immediately using a calibrated glucometer.

-

Plasma for GLP-1 Analysis: Process a portion of the blood samples to obtain plasma for active GLP-1 analysis (requires specific collection tubes with DPP-4 inhibitors and protease inhibitors). Store plasma at -80°C.

-

Data Analysis: Plot the mean blood glucose concentrations versus time for both the this compound-treated and vehicle-treated groups. Calculate the area under the curve (AUC) for the glucose excursion to quantify the improvement in glucose tolerance.

Visualization of Signaling Pathways and Workflows

Caption: Mechanism of action of this compound via DPP-4 inhibition.

Caption: Experimental workflow for preclinical evaluation of this compound.

References

- 1. Dose decision of HSK7653 oral immediate release tablets in specific populations clinical trials based on mechanistic physiologically-based pharmacokinetic model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Running on mixed fuel‐dual agonistic approach of GLP‐1 and GCG receptors leads to beneficial impact on body weight and blood glucose control: A comparative study between mice and non‐human primates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A model-informed approach to accelerate the clinical development of this compound (HSK7653), a novel ultralong-acting dipeptidyl peptidase-4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Preparation of Cofrogliptin Stock Solutions for Cell-Based Assays

Introduction

Cofrogliptin (also known as HSK7653) is a potent and long-acting oral inhibitor of dipeptidyl peptidase-4 (DPP-4).[1][2][3][4] The DPP-4 enzyme is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, this compound increases the active levels of these hormones, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release.[1][5] This mechanism makes this compound a subject of interest in the research and development of treatments for type 2 diabetes mellitus.[1][5][6] Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in cell-based assays. This document provides detailed protocols for the preparation of stock and working solutions of this compound for in vitro research.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₉F₅N₄O₃S | [2][6][7] |

| Molecular Weight | 466.43 g/mol | [2][6][8][9] |

| CAS Number | 1844874-26-5 | [2][6][7] |

| Appearance | White to off-white solid powder | [2][7] |

| Purity | ≥99.0% | [9] |

Table 2: Solubility and Storage of this compound

| Solvent | Solubility | Recommended Storage (In Solvent) | Source(s) |

| DMSO | ≥80-100 mg/mL (~171.5 to 214.4 mM) | -20°C for 1 month; -80°C for 6 months | [2][6][7][8][9] |

| Aqueous Media | Low solubility | Not recommended for stock solutions |

Note: Hygroscopic (water-absorbing) DMSO can significantly impact the solubility of the product; using newly opened DMSO is recommended.[2] Sonication or gentle heating may be required to fully dissolve the compound.[2][6]

Signaling Pathway and Experimental Workflow

Caption: Mechanism of action for this compound.

Caption: Experimental workflow for solution preparation.

Experimental Protocols

Materials and Equipment

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile cell culture medium appropriate for the cell line

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer and/or sonicator

-

-20°C and -80°C freezers

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol for Preparing a 100 mM this compound Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution in DMSO.

-

Preparation: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

-

Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder (e.g., 5 mg).

-

Calculation: Calculate the volume of DMSO required to achieve the desired concentration.

-

Formula: Volume (L) = Mass (g) / [Concentration (mol/L) * Molecular Weight ( g/mol )]

-

Example for 5 mg at 100 mM:

-

Mass = 0.005 g

-

Concentration = 0.1 mol/L

-

Molecular Weight = 466.43 g/mol

-

Volume (L) = 0.005 / (0.1 * 466.43) = 0.0001072 L = 107.2 µL

-

-

-

Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.[6][9]

-

Mixing: Tightly cap the tube and vortex thoroughly. If the compound does not fully dissolve, sonicate the solution for short intervals until it becomes clear.[2][6]

-

Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile cryovials.[2][10]

-

Storage: Label the aliquots clearly with the compound name, concentration, date, and solvent. Store the stock solution aliquots at -80°C for up to 6 months or at -20°C for up to 1 month .[2][7][8][9]

Protocol for Preparing Working Solutions for Cell-Based Assays

This protocol describes the dilution of the DMSO stock solution into cell culture medium for direct application to cells.

-

Thaw Stock: Remove one aliquot of the this compound stock solution from the freezer and allow it to thaw completely at room temperature.

-

Pre-warm Medium: Ensure the cell culture medium is pre-warmed to 37°C before use.

-

Dilution Strategy: To prevent precipitation of the compound, it is best to perform serial dilutions in DMSO first if a wide range of concentrations is needed. For a single working concentration, a direct dilution into the medium is often sufficient.

-

Final Dilution: Dilute the stock solution into the pre-warmed cell culture medium to achieve the final desired experimental concentration.

-

CRITICAL: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.1% - 0.5% , to avoid solvent-induced cytotoxicity.[10][11]

-

Example: To prepare 1 mL of a 100 µM working solution from a 100 mM stock:

-

This is a 1:1000 dilution.

-

Add 1 µL of the 100 mM stock solution to 999 µL of cell culture medium.

-

The final DMSO concentration will be 0.1%.

-

-

-

Control Group: Always prepare a vehicle control containing the same final concentration of DMSO in the cell culture medium to account for any effects of the solvent on the cells.

-

Application: Mix the working solution gently by pipetting and add it to the cells immediately after preparation. Do not store working solutions in aqueous media for extended periods.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. apexbt.com [apexbt.com]

- 5. What clinical trials have been conducted for this compound? [synapse.patsnap.com]

- 6. This compound | Orally DPP-4 inhibitor | TargetMol [targetmol.com]

- 7. This compound I CAS#: 1844874-26-5 I dipeptidyl aminopeptidase 4 (DPP-4) inhibitor I InvivoChem [invivochem.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. abmole.com [abmole.com]

- 10. captivatebio.com [captivatebio.com]

- 11. medchemexpress.cn [medchemexpress.cn]

Application Notes and Protocols for the Quantification of Cofrogliptin in Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of Cofrogliptin in plasma. The methodologies described are based on established bioanalytical techniques for other Dipeptidyl Peptidase-4 (DPP-4) inhibitors, such as sitagliptin, linagliptin, and alogliptin, and are adapted to be suitable for this compound.

Introduction

This compound is a long-acting inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, which is a target for the treatment of type 2 diabetes. The quantification of this compound in plasma is essential for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development. This document outlines two common and robust analytical methods for this purpose: High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Mechanism of Action: DPP-4 Inhibition

This compound, like other "gliptins," exerts its therapeutic effect by inhibiting the DPP-4 enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the circulating levels of active incretins. This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from pancreatic α-cells, ultimately resulting in improved glycemic control.

Figure 1. Simplified signaling pathway of this compound's mechanism of action.

Method 1: Quantification of this compound in Human Plasma by HPLC-MS/MS

This method is highly sensitive and selective, making it the gold standard for bioanalysis in clinical and preclinical studies.

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound or another DPP-4 inhibitor like sitagliptin-d4).

-

Vortex the mixture for 1 minute to precipitate plasma proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5-10 µL) into the HPLC-MS/MS system.

2. HPLC Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

3. Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be determined for this compound and the internal standard (IS) |

| Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

Quantitative Data Summary (HPLC-MS/MS)

The following table summarizes typical validation parameters for a bioanalytical method of a DPP-4 inhibitor using HPLC-MS/MS. These values are representative and should be established specifically for this compound.

| Parameter | Typical Performance |

| Linearity Range | 0.5 - 500 ng/mL (r² > 0.99) |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% at LLOQ) |

| Recovery | > 85% |

| Matrix Effect | Minimal and compensated by the internal standard |

Method 2: Quantification of this compound in Human Plasma by HPLC-UV

This method is less sensitive than HPLC-MS/MS but can be suitable for studies where higher concentrations of the drug are expected, such as in later-phase clinical trials or for certain preclinical applications.

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 500 µL of human plasma, add 50 µL of internal standard solution (e.g., another suitable UV-active compound).

-

Add 5 mL of a mixture of diethyl ether and dichloromethane (70:30, v/v).

-

Vortex for 5 minutes.

-

Centrifuge at 4,000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of mobile phase.

-

Inject 50 µL into the HPLC system.

2. HPLC Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 20 mM potassium dihydrogen phosphate buffer (pH 4.5) (40:60, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | To be determined based on the UV spectrum of this compound (typically 250-300 nm for similar compounds) |

| Column Temperature | Ambient |

| Injection Volume | 50 µL |

Quantitative Data Summary (HPLC-UV)

The following table summarizes typical validation parameters for a bioanalytical method of a DPP-4 inhibitor using HPLC-UV.

| Parameter | Typical Performance |

| Linearity Range | 20 - 2000 ng/mL (r² > 0.99) |

| Lower Limit of Quantification (LLOQ) | 20 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% at LLOQ) |

| Recovery | > 80% |

Experimental Workflow

The general workflow for the bioanalytical quantification of this compound in plasma is illustrated below.

Figure 2. General experimental workflow for the quantification of this compound in plasma.

Application Notes and Protocols: Utilizing Cofrogliptin in Combination with Metformin for Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the combined use of Cofrogliptin, a long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor, and metformin in preclinical and clinical research settings. This document outlines their synergistic mechanisms of action, provides detailed experimental protocols, and presents relevant data to support the rationale for their combined use in the study of type 2 diabetes mellitus (T2DM).

Introduction